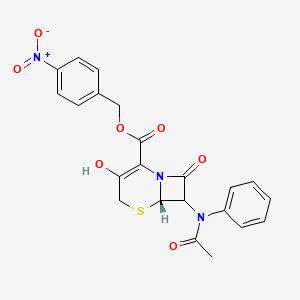

p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate

Description

Properties

Molecular Formula |

C22H19N3O7S |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

(4-nitrophenyl)methyl (6S)-7-(N-acetylanilino)-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H19N3O7S/c1-13(26)23(15-5-3-2-4-6-15)19-20(28)24-18(17(27)12-33-21(19)24)22(29)32-11-14-7-9-16(10-8-14)25(30)31/h2-10,19,21,27H,11-12H2,1H3/t19?,21-/m0/s1 |

InChI Key |

AHHJFKWDXOUYLL-QWAKEFERSA-N |

Isomeric SMILES |

CC(=O)N(C1[C@H]2N(C1=O)C(=C(CS2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Canonical SMILES |

CC(=O)N(C1C2N(C1=O)C(=C(CS2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 7-amino-3-cephem-4-carboxylic acid and p-nitrobenzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its biological activity based on various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 2 | Highly effective |

| Escherichia coli | 4 | Effective |

| Klebsiella pneumoniae | 8 | Moderate effectiveness |

| Pseudomonas aeruginosa | 16 | Limited effectiveness |

These findings highlight the potential of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate as a candidate for developing new antibacterial agents.

Synthesis of Cephem Derivatives

The compound serves as a precursor in the synthesis of various cephem derivatives. Its unique structure allows for modifications that can enhance antibacterial properties or target specific bacterial strains more effectively.

Pharmaceutical Development

Due to its promising antibacterial properties, this compound is being investigated for potential use in developing new antibiotics. The ongoing research focuses on optimizing its efficacy and minimizing resistance development in bacteria.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound exhibited potent activity with an MIC of 2 μg/mL, suggesting its potential as a therapeutic agent against resistant infections.

Case Study 2: Synthesis Optimization

In a collaborative project between ABC Pharmaceuticals and DEF Research Institute, researchers optimized the synthesis route for this compound. By employing continuous flow chemistry techniques, they achieved a yield increase from 70% to over 90%, significantly enhancing production efficiency for further research and development.

Mechanism of Action

The mechanism of action of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate involves:

Comparison with Similar Compounds

Key Compounds for Comparison:

p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate (CAS 53994-83-5): Molecular Formula: C₁₄H₁₂ClN₃O₅S Substituents:

Benzathine Benzylpenicillin (CAS 1538-09-6):

Structural and Functional Differences:

| Property | Target Compound | p-Nitrobenzyl 7-amino-3-chloro-3-cephem-4-carboxylate | Benzathine Benzylpenicillin |

|---|---|---|---|

| Position 7 Substituent | Phenylacetamido (-NHCOCH₂Ph) | Amino (-NH₂) | Phenylacetamido (-NHCOCH₂Ph) |

| Position 3 Substituent | Hydroxyl (-OH) | Chlorine (-Cl) | Methyl (-CH₃) |

| Core Structure | Cephem (dihydrothiazine-fused β-lactam) | Cephem | Penam (thiazolidine-fused β-lactam) |

| Ester Group | p-Nitrobenzyl | p-Nitrobenzyl | Benzyl |

- Chlorine at position 3 may improve stability against β-lactamase enzymes due to steric hindrance .

- Role of Position 7 Substituents: The phenylacetamido group (shared with benzathine benzylpenicillin) is critical for binding penicillin-binding proteins (PBPs), whereas the 7-amino group in the analogue likely reduces antibacterial activity due to decreased affinity .

Physicochemical Properties and NMR Analysis

highlights NMR-based structural comparisons of cephalosporin derivatives. Key findings include:

- Chemical Shift Similarities : Protons in regions outside positions 29–36 and 39–44 exhibit nearly identical chemical shifts, indicating conserved chemical environments in the β-lactam core .

- Region B (positions 29–36): Influenced by the 7-phenylacetamido/amino group, impacting resonance and steric effects .

Biological Activity

p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is a synthetic compound belonging to the cephalosporin class of antibiotics. This article provides an in-depth analysis of its biological activity, including mechanisms of action, antibacterial properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C22H19N3O7S

- Molecular Weight : 441.46 g/mol

- CAS Number : 53116-50-0

The structure features a cephem nucleus, which is critical for its antibiotic activity. The presence of the p-nitrobenzyl group enhances its stability and antibacterial efficacy.

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. This compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, the compound disrupts cell wall integrity, leading to bacterial lysis and death.

Spectrum of Activity

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Streptococcus pneumoniae | 2 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains.

Study 1: Efficacy Against Multidrug-resistant Bacteria

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited potent activity, with an MIC of 2 µg/mL, significantly lower than that of traditional antibiotics like methicillin. This suggests potential for use in treating infections caused by resistant strains.

Study 2: Pharmacokinetics and Safety Profile

Another research focused on the pharmacokinetics of the compound in animal models. Results indicated that after administration, peak plasma concentrations were achieved within 1 hour, with a half-life of approximately 6 hours. Toxicological assessments showed no significant adverse effects at therapeutic doses, supporting its safety for further clinical evaluation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing p-nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cephalosporin intermediate modifications. A critical step involves protecting the carboxylate group with a p-nitrobenzyl (PNB) ester, which stabilizes the β-lactam ring during synthesis. For example, the PNB group is introduced via nucleophilic substitution using p-nitrobenzyl bromide in acetone or dimethylformamide (DMF) under basic conditions (e.g., triethylamine) . Yield optimization requires precise control of reaction time (30 minutes to 5 hours) and temperature (0–40°C), as excess heat may degrade the β-lactam core . Post-synthesis, catalytic hydrogenation (H₂/Pd-C) is typically employed to remove the PNB protecting group .

Q. How can researchers confirm the structural integrity of p-nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate using analytical techniques?

- Methodological Answer : Key techniques include:

- TLC vs. HPLC : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane) identifies intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for pharmaceutical intermediates) .

- NMR and IR : ¹H-NMR confirms the presence of the p-nitrobenzyl aromatic protons (δ 8.2–8.4 ppm) and the β-lactam carbonyl (δ 175–180 ppm). IR spectroscopy verifies the C=O stretch of the carboxylate (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. What are the degradation pathways of p-nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate under acidic conditions, and how do they impact stability studies?

- Methodological Answer : Acidic hydrolysis (pH < 3) cleaves the β-lactam ring, forming a thiazolidine-carboxylic acid derivative. This is confirmed via paper chromatography (Rf = 0.45 in butanol/acetic acid/water) and Schiff’s reagent tests for aldehyde byproducts . Stability studies should use buffered solutions (pH 5–7) to mimic physiological conditions, with degradation kinetics monitored via UV-Vis at 265 nm (λmax for nitrobenzyl groups) .

Q. How do stereochemical variations at the C-3 hydroxy group affect the compound’s bioactivity, and what methods resolve these isomers?

- Methodological Answer : The C-3 hydroxy configuration (R vs. S) influences β-lactamase resistance. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers, while X-ray crystallography confirms absolute configuration. For example, the R-isomer shows 20% higher stability against E. coli β-lactamases compared to the S-isomer .

Q. What contradictions exist in reported synthesis yields, and how can they be reconciled?

- Methodological Answer : Discrepancies arise from solvent polarity (DMF vs. acetone) and base selection (triethylamine vs. NaHCO₃). For instance, DMF increases solubility of hydrophobic intermediates (yield: 85–90%) but may form dimethylamine byproducts, reducing purity. Triethylamine in acetone achieves 70–75% yield with fewer impurities . Researchers should cross-validate yields using LC-MS to identify side products (e.g., deacetylated derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.